molecular formula C16H16FN3O2S B2733997 N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 959492-32-1

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2733997
M. Wt: 333.38
InChI Key: FABGTXUQMSWXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of compounds closely related to N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide provides insights into their molecular conformations, which is essential for understanding their interaction mechanisms. For instance, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene C atom of the thioacetamide bridge, highlighting the intramolecular N—H⋯N hydrogen bond that stabilizes this conformation (Subasri et al., 2016).

Dual Inhibitory Activity

Another significant application is in the development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. Compounds utilizing a similar structural framework have demonstrated potent dual inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008).

Antiviral Research

Research into novel antiviral molecules related to N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide has shown promising results. Studies focusing on the structural, spectroscopic, and docking analyses of similar compounds have explored their potential as antiviral agents, particularly against SARS-CoV-2, showcasing their relevance in addressing global health crises (Mary et al., 2020).

Antimicrobial Applications

The development of novel oxazolidinone antibacterial agents illustrates the broader antimicrobial applications of compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide. Such studies contribute to the ongoing efforts to combat bacterial resistance by introducing new classes of antimicrobials with unique mechanisms of action (Zurenko et al., 1996).

Molecular Docking and Drug Likeness

The exploration of drug likeness and molecular docking studies further emphasizes the pharmaceutical significance of compounds akin to N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide. By evaluating their pharmacokinetic properties and potential interactions with biological targets, researchers can identify promising candidates for drug development, particularly in antiviral research (Mary et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-6-4-10(5-7-11)8-18-14(21)9-23-15-12-2-1-3-13(12)19-16(22)20-15/h4-7H,1-3,8-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGTXUQMSWXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.